4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole
CAS No.:
Cat. No.: VC17690211
Molecular Formula: C6H10BrN3
Molecular Weight: 204.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10BrN3 |
|---|---|
| Molecular Weight | 204.07 g/mol |
| IUPAC Name | 4-(3-bromopropyl)-2-methyltriazole |
| Standard InChI | InChI=1S/C6H10BrN3/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4H2,1H3 |
| Standard InChI Key | KCFKAOXPRWFXAS-UHFFFAOYSA-N |
| Canonical SMILES | CN1N=CC(=N1)CCCBr |
Introduction
Molecular Structure and Nomenclature
4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole belongs to the 1,2,3-triazole family, a class of nitrogen-rich heterocycles. The compound’s IUPAC name, 4-(3-bromopropyl)-2-methyltriazole, reflects its substitution pattern:
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A methyl group at the 2-position of the triazole ring.
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A 3-bromopropyl chain at the 4-position.
The bromopropyl side chain introduces a reactive alkyl bromide moiety, enabling further functionalization via nucleophilic substitution reactions . The canonical SMILES representation (CN1N=CC(=N1)CCCBr) and InChIKey (KCFKAOXPRWFXAS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Synthesis and Reaction Pathways
Huisgen Cycloaddition
The most common synthesis route involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method couples a bromopropyl-containing alkyne with an azide precursor to form the triazole core. For example:
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Propargyl bromide derivatives react with sodium azide to generate intermediate azides.
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Cycloaddition with a methyl-substituted alkyne under copper(I) catalysis yields the target compound.
This method achieves high regioselectivity (>98%) for the 1,4-disubstituted triazole isomer, critical for consistency in downstream applications.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reactions. In one protocol, (3-bromopropyl)benzene reacts with triazole precursors in isopropanol under 165°C and 12.2 bar pressure, achieving completion in 45 minutes . This method enhances yield and reduces side products compared to conventional heating .
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 165°C |
| Pressure | 12.2 bar |
| Microwave Power | 540 W |
| Reaction Time | 45 minutes |
Physicochemical Properties
The compound’s properties are influenced by its bromine atom and triazole ring:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₀BrN₃ |
| Molecular Weight | 204.07 g/mol |
| Density | ~1.8 g/cm³ (estimated) |
| Boiling Point | >250°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
The bromine atom contributes to high molecular polarity, facilitating interactions in supramolecular assemblies .
Applications in Research
Pharmaceutical Chemistry
1,2,3-Triazoles are prized for their:
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Metabolic stability: Resistance to enzymatic degradation.
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Hydrogen-bonding capacity: Enhances binding affinity to biological targets.
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Structural modularity: The bromopropyl chain allows conjugation to biomolecules (e.g., peptides, nucleotides) .
Studies on analogous compounds, such as 4-bromo-2-methyl-2H-1,2,3-triazole, demonstrate antimicrobial activity against Gram-positive bacteria, suggesting potential for the target compound .
Materials Science
The bromine atom serves as a handle for polymer functionalization. For instance:
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Surface-initiated polymerization: Anchors triazole derivatives to substrates for sensor development.
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Supramolecular frameworks: Bromine participates in halogen bonding, stabilizing crystal lattices.
Recent Advances and Future Directions
Microwave Optimization
Recent work by Safonov et al. (2021) optimized microwave parameters for triazole synthesis, reducing reaction times by 70% . Applying these conditions to 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole could enhance scalability.
Drug Delivery Systems
The bromopropyl chain’s versatility makes the compound a candidate for prodrug formulations. For example, coupling with anticancer agents via biodegradable linkers could enable targeted release .
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